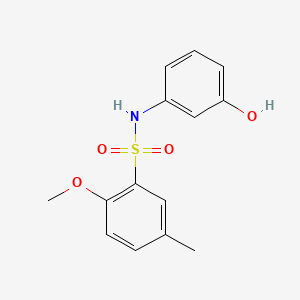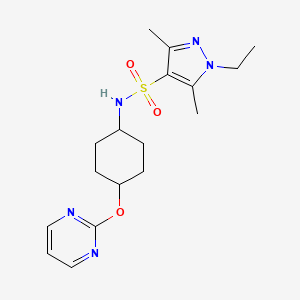![molecular formula C22H18BrFN4O3 B2547789 N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-54-1](/img/no-structure.png)
N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18BrFN4O3 and its molecular weight is 485.313. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Coordination Complexes and Antioxidant Activity
Researchers Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination with Co(II) and Cu(II) ions. These coordination complexes showed significant antioxidant activity, suggesting potential applications in addressing oxidative stress-related disorders (Chkirate et al., 2019).
Antimicrobial Activities
Saravanan et al. (2010) developed novel thiazole derivatives by incorporating pyrazole moiety. These compounds exhibited significant anti-bacterial and anti-fungal activities, indicating their potential use in developing new antimicrobial agents (Saravanan et al., 2010).
Radiochemistry for CB1 Cannabinoid Receptors Study
A study by Katoch-Rouse and Horti (2003) demonstrated the feasibility of synthesizing radiolabeled compounds using nucleophilic displacement with [18F]fluoride. These compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, are potential radiotracers for studying CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).
PET Imaging of Translocator Protein
Dollé et al. (2008) synthesized [18F]DPA-714, a selective ligand for the translocator protein (18 kDa), suitable for positron emission tomography (PET) imaging. This research highlights the application of such compounds in neuroimaging and potentially in the study of neurodegenerative disorders (Dollé et al., 2008).
Anticancer and Antiviral Activities
Havrylyuk et al. (2013) reported the synthesis of 2-pyrazoline-substituted 4-thiazolidinones with in vitro anticancer activity, particularly against leukemia cell lines, and antiviral activity against Tacaribe virus. This study provides insights into the potential use of these compounds in cancer and viral infection treatments (Havrylyuk et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid, which is then coupled with 4-bromo-2-fluoroaniline to form the second intermediate, N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2-(4-ethoxyphenyl)acetic acid", "thionyl chloride", "phosphorus pentoxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "copper(I) bromide", "N,N-dimethylformamide", "triethylamine", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid", "a. Dissolve 2-(4-ethoxyphenyl)acetic acid (1.0 g) in thionyl chloride (10 mL) and heat at 80°C for 2 hours.", "b. Remove excess thionyl chloride under reduced pressure.", "c. Add phosphorus pentoxide (1.0 g) to the residue and heat at 120°C for 2 hours.", "d. Cool the reaction mixture and add acetic anhydride (5 mL) dropwise.", "e. Heat the mixture at 120°C for 2 hours.", "f. Cool the reaction mixture and add sodium acetate (2.0 g) and acetic acid (10 mL).", "g. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "h. Dry the organic layer over sodium sulfate and evaporate under reduced pressure to obtain 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid as a yellow solid.", "Step 2: Synthesis of N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide", "a. Dissolve 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid (0.5 g) in N,N-dimethylformamide (5 mL) and add triethylamine (0.5 mL).", "b. Add 4-bromo-2-fluoroaniline (0.5 g) and copper(I) bromide (0.1 g) to the reaction mixture.", "c. Heat the mixture at 80°C for 2 hours.", "d. Cool the reaction mixture and pour into water (50 mL).", "e. Extract with ethyl acetate (3 x 50 mL) and dry the organic layer over sodium sulfate.", "f. Evaporate under reduced pressure to obtain N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide as a yellow solid." ] } | |
CAS番号 |
941938-54-1 |
製品名 |
N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |
分子式 |
C22H18BrFN4O3 |
分子量 |
485.313 |
IUPAC名 |
N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H18BrFN4O3/c1-2-31-16-6-3-14(4-7-16)19-12-20-22(30)27(9-10-28(20)26-19)13-21(29)25-18-8-5-15(23)11-17(18)24/h3-12H,2,13H2,1H3,(H,25,29) |
InChIキー |
RXSKVDYWDOYHEI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Br)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



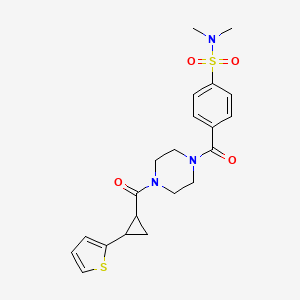
![N-(4-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2547707.png)
![3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2547709.png)

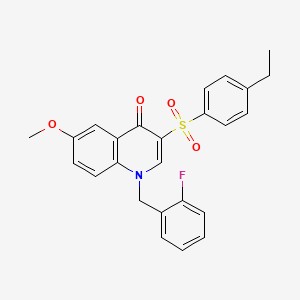
![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)
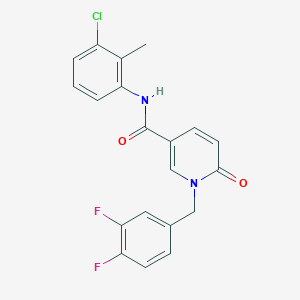

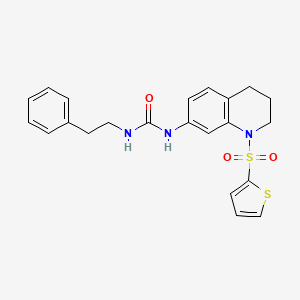
![3-Benzyl-1-[(3S)-piperidin-3-yl]urea](/img/structure/B2547721.png)

![2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2547724.png)
